molecular formula C7H10N2 B2670275 (R)-1-Pyridin-2-yl-ethylamine CAS No. 45695-03-2

(R)-1-Pyridin-2-yl-ethylamine

Cat. No. B2670275
CAS RN: 45695-03-2
M. Wt: 122.171
InChI Key: PDNHLCRMUIGNBV-ZCFIWIBFSA-N
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Description

(R)-1-Pyridin-2-yl-ethylamine, also known as R-Pyridin-2-ylethylamine, is a chiral amine compound that has been widely studied due to its wide range of potential applications in both medicinal and industrial chemistry. This compound has a variety of interesting properties, including its ability to be used as a chiral auxiliary in asymmetric synthesis, its ability to act as a catalyst in certain chemical reactions, and its potential as a drug target.

Scientific Research Applications

Catalysis and Coordination Chemistry

(R)-1-Pyridin-2-yl-ethylamine has been utilized in the synthesis of dinuclear Ru complexes, which are significant for water oxidation catalysis. These complexes, characterized by their unique trans-disposition and structural properties, have demonstrated the ability to catalytically oxidize water to molecular dioxygen using Ce(IV) as an oxidant, highlighting their potential in energy conversion and storage applications (Mola et al., 2011).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, derivatives of this compound have shown promise as HIV-1-specific reverse transcriptase inhibitors. L-696,229, a specific inhibitor derived from this compound, has been characterized for its inhibitory activity and antiviral properties, demonstrating significant potential in the treatment of HIV-1 (Goldman et al., 1992).

Materials Science and Corrosion Inhibition

Another application of this compound derivatives is in materials science, particularly in corrosion inhibition. Cadmium(II) Schiff base complexes derived from this compound have been studied for their corrosion inhibition properties on mild steel, demonstrating their utility in protecting metal surfaces from corrosive environments (Das et al., 2017).

Organic Synthesis

The compound also finds applications in organic synthesis, where it has been used in the stereospecific introduction of amino functions onto the 2-pyridinylmethyl carbon center, facilitating the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. This methodology allows for the production of optically pure and meso triamine ligands, essential for developing chiral catalysts and ligands in asymmetric synthesis (Uenishi et al., 2004).

properties

IUPAC Name

(1R)-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHLCRMUIGNBV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45695-03-2
Record name (R)-1-Pyridin-2-yl-ethylamine
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